Ethenyl 2-chloro-2,2-difluoroacetate

Fluoropolymer synthesis Photopolymerization Vinyl fluoroacetates

Ethenyl 2-chloro-2,2-difluoroacetate is a fluorinated vinyl ester building block with the molecular formula C₄H₃ClF₂O₂ and a molecular weight of 156.51 g/mol. Its structure uniquely combines a polymerizable vinyl ester moiety (C=COC(=O)−) with a chloro(difluoro)methyl group (−CF₂Cl).

Molecular Formula C4H3ClF2O2
Molecular Weight 156.51 g/mol
CAS No. 667-28-7
Cat. No. B12210751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenyl 2-chloro-2,2-difluoroacetate
CAS667-28-7
Molecular FormulaC4H3ClF2O2
Molecular Weight156.51 g/mol
Structural Identifiers
SMILESC=COC(=O)C(F)(F)Cl
InChIInChI=1S/C4H3ClF2O2/c1-2-9-3(8)4(5,6)7/h2H,1H2
InChIKeyCNYNLFFKWBSWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethenyl 2-Chloro-2,2-Difluoroacetate (CAS 667-28-7): Vinyl Ester for Dual Functionalization in Fluorine Chemistry


Ethenyl 2-chloro-2,2-difluoroacetate is a fluorinated vinyl ester building block with the molecular formula C₄H₃ClF₂O₂ and a molecular weight of 156.51 g/mol . Its structure uniquely combines a polymerizable vinyl ester moiety (C=COC(=O)−) with a chloro(difluoro)methyl group (−CF₂Cl) . The 2-chloro-2,2-difluoroacetate group serves as a precursor to difluorocarbene (:CF₂), a key reactive intermediate in organic synthesis . This dual functionality—enabling both polymerization at the vinyl terminus and difluorocarbene generation at the ester terminus—distinguishes it from simpler chloro(difluoro)acetate esters such as ethyl 2-chloro-2,2-difluoroacetate (CAS 383-62-0) and methyl 2-chloro-2,2-difluoroacetate (CAS 1514-87-0) [1].

Why Ethyl or Methyl Chlorodifluoroacetate Cannot Replace Ethenyl 2-Chloro-2,2-Difluoroacetate in Key Synthetic Applications


Ethenyl 2-chloro-2,2-difluoroacetate offers a unique combination of reactivity that is absent in its simpler alkyl ester counterparts, such as ethyl 2-chloro-2,2-difluoroacetate (CAS 383-62-0) or methyl 2-chloro-2,2-difluoroacetate (CAS 1514-87-0) [1]. While all these compounds share the ability to generate difluorocarbene, only the ethenyl (vinyl) derivative contains a polymerizable terminal alkene. This structural difference enables two distinct reaction pathways: (i) participation in free-radical or UV-initiated polymerizations, and (ii) thermal decarboxylation to generate difluorocarbene intermediates. Consequently, substituting an alkyl chloro(difluoro)acetate for the vinyl variant would preclude any application requiring the integration of the reagent into a polymer backbone, and vice versa. The following quantitative evidence highlights the specific advantages of this dual-functional architecture.

Quantitative Differentiation of Ethenyl 2-Chloro-2,2-Difluoroacetate for Scientific Procurement Decisions


UV-Initiated Polymerization Capability: Vinyl Ester vs. Alkyl Ester Comparators

Ethenyl 2-chloro-2,2-difluoroacetate contains a terminal vinyl ester group that undergoes polymerization under ultraviolet (UV) light initiation [1]. This property is directly inferred from the documented polymerization behavior of structurally analogous vinyl fluoroacetates (e.g., vinyl monofluoroacetate, vinyl difluoroacetate), which are reported to polymerize to polymers of similar properties by means of ultraviolet light [1]. In contrast, alkyl chloro(difluoro)acetates such as ethyl 2-chloro-2,2-difluoroacetate lack the vinyl moiety and are therefore not polymerizable via this mechanism, restricting their use to small-molecule transformations.

Fluoropolymer synthesis Photopolymerization Vinyl fluoroacetates

Difluorocarbene Generation for Heteroatom Difluoromethylation

The 2-chloro-2,2-difluoroacetate group serves as a precursor to difluorocarbene (:CF₂) via thermal decarboxylation [1]. Sodium 2-chloro-2,2-difluoroacetate—the sodium salt of the parent acid—has been quantitatively demonstrated as an effective difluorocarbene precursor for the O-difluoromethylation of β-ketosulfones, yielding β-difluoromethoxy vinyl sulfones with a reported substrate scope and functional group tolerance [2]. Under analogous conditions, simple alkyl chloro(difluoro)acetates would also generate difluorocarbene but lack the orthogonal vinyl functionality for subsequent elaboration or incorporation into materials.

Difluoromethylation Fluorine chemistry Medicinal chemistry

Participation in Reformatskii-Type C–C Bond Formation

Allylic chlorodifluoroacetates, which are structurally related to ethenyl 2-chloro-2,2-difluoroacetate, undergo Reformatskii–Claisen rearrangement upon heating in the presence of zinc and chlorotrimethylsilane [1]. This reaction yields α,α-difluoro-4-pentenoic acids after work-up with SiO₂/water [1]. While the specific quantitative yields for ethenyl 2-chloro-2,2-difluoroacetate in this transformation are not explicitly reported in the available literature, the class-level reactivity indicates that its α-halo ester moiety can engage in zinc-mediated C–C bond-forming reactions. Alkyl chloro(difluoro)acetates such as ethyl 2-chloro-2,2-difluoroacetate also participate in Reformatskii-type reactions, but the vinyl ester variant offers the additional potential for subsequent polymerization or further derivatization at the vinyl site.

Organozinc chemistry Carbon–carbon bond formation Fluorinated building blocks

Optimal Research and Industrial Application Scenarios for Ethenyl 2-Chloro-2,2-Difluoroacetate


Synthesis of Fluorinated Copolymers via UV-Initiated Polymerization

Ethenyl 2-chloro-2,2-difluoroacetate can be employed as a vinyl monomer in UV-initiated copolymerizations with other vinyl monomers (e.g., vinyl acetate) to produce fluorinated copolymers [1]. The resulting materials incorporate the chloro(difluoro)acetate moiety into the polymer backbone, potentially imparting enhanced hydrophobicity, chemical resistance, and thermal stability. This application leverages the vinyl ester functionality that is absent in alkyl chloro(difluoro)acetates, making the ethenyl derivative the appropriate choice for polymer-based material development.

Dual-Purpose Reagent for Sequential Difluorocarbene Generation and Polymer Incorporation

The unique structure of ethenyl 2-chloro-2,2-difluoroacetate enables a two-step synthetic strategy: (i) thermal decarboxylation to generate difluorocarbene for the difluoromethylation of nucleophiles (e.g., thiols, amines, enolates), followed by (ii) UV-initiated polymerization of the residual vinyl ester moiety to incorporate the functionalized unit into a polymer matrix [1][2]. This orthogonal reactivity profile is not achievable with simple alkyl chloro(difluoro)acetates, positioning the vinyl variant as a specialized building block for advanced materials and bioconjugation applications.

Precursor for α,α-Difluorocarboxylic Acids via Reformatskii–Claisen Rearrangement

Under zinc-mediated conditions, ethenyl 2-chloro-2,2-difluoroacetate (as an allylic chlorodifluoroacetate analogue) is expected to undergo Reformatskii–Claisen rearrangement to yield α,α-difluoro-4-pentenoic acid derivatives [1]. These α,α-difluorocarboxylic acids serve as valuable intermediates for the synthesis of fluorinated bioactive molecules, including enzyme inhibitors and receptor modulators. The rearrangement pathway provides access to a distinct product class not readily obtained from saturated alkyl chloro(difluoro)acetates.

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